molecular formula C5H8N2S B11812472 2-Ethylthiazol-5-amine

2-Ethylthiazol-5-amine

Cat. No.: B11812472
M. Wt: 128.20 g/mol
InChI Key: YOHNYMGNZYCSAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylthiazol-5-amine is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 2-Ethylthiazol-5-amine can be achieved through several methods. One common approach is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. Another method is the Cook-Heilbron synthesis, which uses α-haloketones and thiourea. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-Ethylthiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, often using reagents like halogens or nitro compounds.

    Cycloaddition: This compound can participate in cycloaddition reactions, forming more complex heterocyclic structures.

Scientific Research Applications

2-Ethylthiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: This compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing cytotoxic effects on certain cancer cell lines.

    Industry: It is used in the production of dyes, pigments, and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Ethylthiazol-5-amine involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

2-Ethylthiazol-5-amine can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal agent.

    Tiazofurin: An antineoplastic drug used in cancer treatment.

What sets this compound apart is its unique combination of an ethyl group at the C-2 position and an amine group at the C-5 position, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C5H8N2S

Molecular Weight

128.20 g/mol

IUPAC Name

2-ethyl-1,3-thiazol-5-amine

InChI

InChI=1S/C5H8N2S/c1-2-5-7-3-4(6)8-5/h3H,2,6H2,1H3

InChI Key

YOHNYMGNZYCSAW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(S1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.